1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄).
Attachment of the Carbamoyl Group:
- The carbamoyl group can be introduced by reacting an amine with a chloroformate or isocyanate under mild conditions.
Methylation of the Phenyl Ring:
- The methylation of the phenyl ring can be achieved using methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes using industrial-grade reagents and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves multiple steps:
-
Formation of the Cyclopropane Ring:
- The cyclopropane ring can be synthesized via the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Chemical Reactions Analysis
Types of Reactions: 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃ in H₂SO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Esters, amides.
Reduction: Amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
1-[Methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:
Cyclopropane Carboxylic Acids: These compounds share the cyclopropane ring and carboxylic acid group but differ in their substituents, affecting their reactivity and applications.
Phenyl Carbamates: These compounds have a phenyl ring attached to a carbamate group, similar to the carbamoyl group in the target compound, but with different structural and functional properties.
Properties
IUPAC Name |
1-[methyl-(4-propan-2-ylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(2)11-4-6-12(7-5-11)16(3)13(17)15(8-9-15)14(18)19/h4-7,10H,8-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWANADODUXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C)C(=O)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.